6-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione
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Overview
Description
6-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a dihydro-1H-2-benzopyran-1,3-dione core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione can be achieved through various synthetic routes. One common method involves the bromination of 3,4-dihydro-1H-2-benzopyran-1,3-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl groups in the benzopyran core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Substitution: Formation of substituted benzopyran derivatives.
Reduction: Formation of dihydroxy benzopyran derivatives.
Oxidation: Formation of quinones or other oxidized benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Comparison with Similar Compounds
6-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione can be compared with other similar compounds, such as:
6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione: Similar structure but with a fluorine atom instead of bromine. It may have different pharmacokinetic properties and potency.
6-iodo-3,4-dihydro-1H-2-benzopyran-1,3-dione: Similar structure but with an iodine atom instead of bromine. It may show different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1070292-82-8 |
---|---|
Molecular Formula |
C9H5BrO3 |
Molecular Weight |
241 |
Purity |
95 |
Origin of Product |
United States |
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